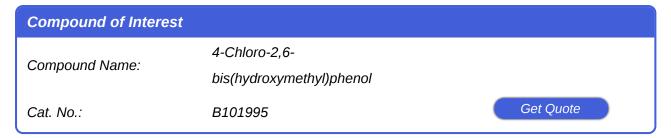


4-Chloro-2,6-bis(hydroxymethyl)phenol IUPAC name and synonyms

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An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol

This technical guide provides a comprehensive overview of 4-Chloro-2,6bis(hydroxymethyl)phenol, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis protocols, and potential, though not yet fully elucidated, biological significance.

Chemical Identity

IUPAC Name: 4-chloro-2,6-bis(hydroxymethyl)phenol[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and historical nomenclature. These include:

- o,o-Dimethylol-p-chlorophenol[1]
- 2,6-Dimethylol-4-chlorophenol[1]
- 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-[1]
- (5-chloro-2-hydroxy-1,3-phenylene)dimethanol
- 4-chloro-2,6-dimethylolphenol[1]



Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-2,6-bis(hydroxymethyl)phenol** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

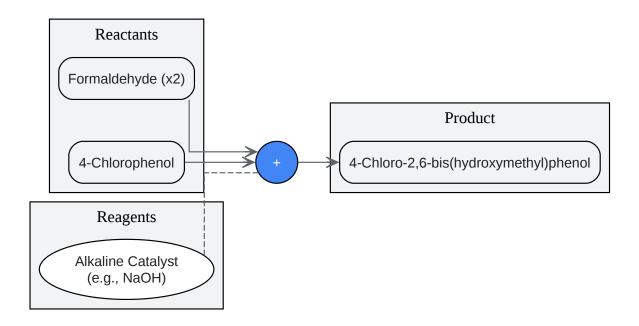
Property	Value	Source
Molecular Formula	C ₈ H ₉ ClO ₃	PubChem[1]
Molecular Weight	188.61 g/mol	PubChem[1]
Appearance	Crystalline solid	Benchchem
Hydrogen Bond Donor Count	3	Benchchem
Hydrogen Bond Acceptor Count	3	Benchchem
Rotatable Bond Count	2	Benchchem
Monoisotopic Mass	188.0240218 Da	PubChem[1]
CAS Number	17026-49-2	PubChem[1]

Experimental Protocols Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol

The most common and established method for the synthesis of **4-Chloro-2,6- bis(hydroxymethyl)phenol** is the alkaline-catalyzed hydroxymethylation of 4-chlorophenol.

Reaction Scheme:





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Fig. 1: Synthesis of **4-Chloro-2,6-bis(hydroxymethyl)phenol**.

Detailed Methodology:

- Dissolution: 4-chlorophenol is dissolved in an aqueous solution of an alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base deprotonates the phenolic hydroxyl group, forming a more reactive phenoxide ion.
- Addition of Formaldehyde: An excess of formaldehyde (typically as a 37-41% aqueous solution known as formalin) is added to the reaction mixture.
- Reaction: The mixture is heated, often under reflux, for a specific duration to facilitate the
 electrophilic aromatic substitution of two hydroxymethyl groups onto the ortho positions of
 the 4-chlorophenol ring.
- Neutralization and Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid.



• Isolation and Purification: The product, **4-Chloro-2,6-bis(hydroxymethyl)phenol**, can then be isolated and purified using standard techniques such as crystallization.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways modulated by **4-Chloro-2,6-bis(hydroxymethyl)phenol** are not extensively reported in the available scientific literature. However, the biological activities of structurally similar compounds, particularly other halogenated phenols, have been investigated, suggesting potential areas for future research.

Many phenolic compounds are known to exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with essential enzymatic processes. Furthermore, certain substituted phenols have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.

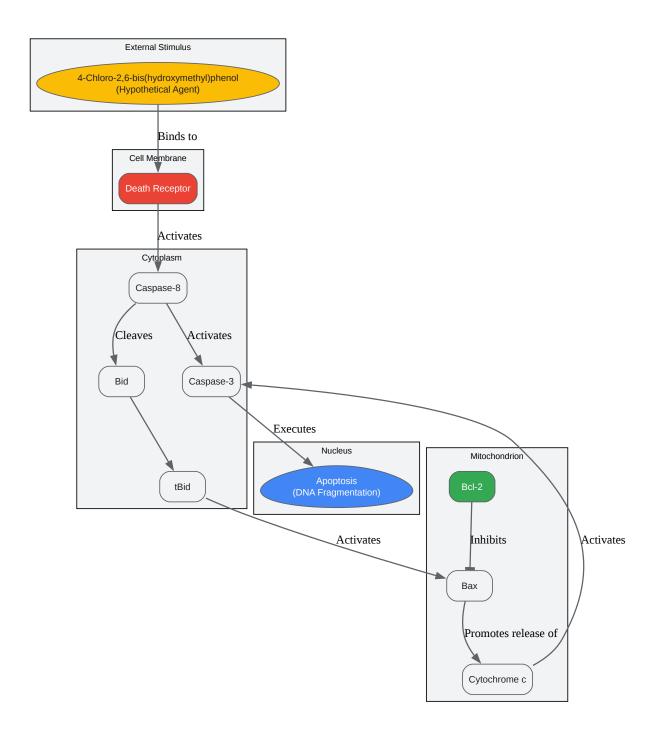
For instance, studies on other chlorinated phenols have shown antimicrobial activity. A related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to have antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation[2]. Similarly, a platinum (II) complex containing the structurally analogous 4-bromo-2,6-bis(hydroxymethyl)phenol exhibited significant antimicrobial effects against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against human prostate and breast cancer cell lines.

Given these precedents, it is plausible that **4-Chloro-2,6-bis(hydroxymethyl)phenol** could exhibit similar biological activities.

Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells

Disclaimer: The following diagram illustrates a general and hypothetical signaling pathway for the induction of apoptosis that could be influenced by a phenolic compound. There is currently no direct experimental evidence linking **4-Chloro-2,6-bis(hydroxymethyl)phenol** to this specific pathway.





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Fig. 2: Hypothetical Apoptotic Pathway.



This diagram outlines a potential mechanism where a phenolic compound could induce apoptosis by activating extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, leading to the activation of executioner caspases and subsequent cell death.

Conclusion

4-Chloro-2,6-bis(hydroxymethyl)phenol is a well-characterized compound with established synthetic routes and known physicochemical properties. Its primary applications to date have been as a monomer in polymer synthesis and as an intermediate in the preparation of more complex molecules. While direct evidence of its biological activity is limited, the known effects of structurally related compounds suggest that it may possess antimicrobial and/or cytotoxic properties. Further investigation into the biological effects of **4-Chloro-2,6-bis(hydroxymethyl)phenol** is warranted to explore its potential in drug discovery and development.

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